molecular formula C18H20N2O5S B3447175 methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B3447175
M. Wt: 376.4 g/mol
InChI Key: MYUCMFAPSKQRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as Methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the benzoate family and has been synthesized using various methods.

Scientific Research Applications

Methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer treatment, methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation can also be treated by methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate as it has been shown to reduce the production of pro-inflammatory cytokines. Moreover, it has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in cancer progression and inflammation. Moreover, it has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes such as COX-2 and MMPs. Moreover, it has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One of the future directions is to study its potential use in combination therapy with other drugs for the treatment of cancer and inflammation. Moreover, further studies are needed to determine its optimal dosage and administration route. Additionally, its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease needs to be further explored. Furthermore, its potential toxicity and safety profile need to be thoroughly investigated.

properties

IUPAC Name

methyl 2-[[2-(3-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-7-6-8-14(11-13)20(26(3,23)24)12-17(21)19-16-10-5-4-9-15(16)18(22)25-2/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUCMFAPSKQRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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